(E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride
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Overview
Description
(E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and a carboximidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride typically involves the following steps:
Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Carboximidoyl Chloride Formation: The carboximidoyl chloride group is formed by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, followed by the formation of the carboximidoyl chloride group under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carboximidoyl chloride group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom and carboximidoyl chloride group can participate in various chemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methylbenzoic acid: Lacks the hydroxy and carboximidoyl chloride groups.
N-hydroxy-4-methylbenzenecarboximidoyl chloride: Lacks the bromine atom.
3-bromo-N-hydroxybenzenecarboximidoyl chloride: Lacks the methyl group.
Properties
IUPAC Name |
(1Z)-3-bromo-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGPZZBGACMKNT-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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